beta-CYCLODEXTRIN

(C6H10O5)7

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

(C6H10O5)7

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Inclusion Complexation

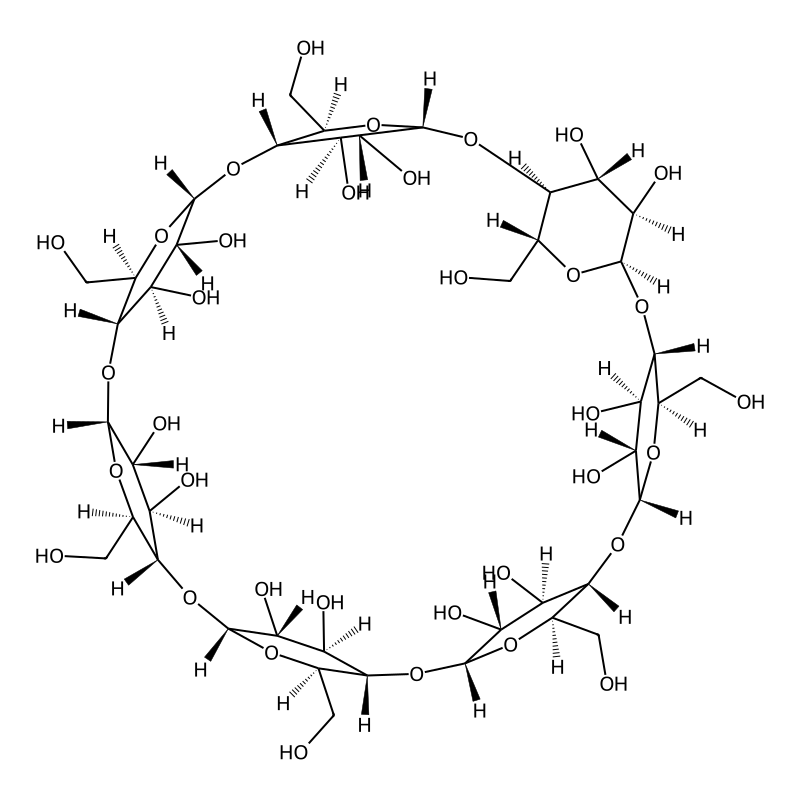

Beta-cyclodextrin has a donut-shaped structure with a hydrophobic (water-fearing) interior and a hydrophilic (water-loving) exterior. This allows it to form inclusion complexes with hydrophobic molecules. The molecule gets trapped inside the cavity of the β-cyclodextrin, increasing its water solubility and stability . This property is particularly useful for studying poorly soluble drugs and improving their bioavailability .

Enzyme Mimicry

Beta-cyclodextrin can mimic the behavior of some enzymes. Its cavity can act as a binding site for specific substrates, similar to how an enzyme binds to a reactant molecule. This allows researchers to study enzymatic reactions and develop new catalysts .

Drug Delivery

Due to its ability to form inclusion complexes and enhance solubility, β-cyclodextrin is being explored as a drug delivery system. By encapsulating a drug molecule within its cavity, β-cyclodextrin can improve the drug's stability, targeting, and overall effectiveness .

Material Science

Beta-cyclodextrin's structure and properties make it a versatile building block for materials science applications. It can be used to create supramolecular assemblies, nanoparticles, and hydrogels with unique properties for drug delivery, sensors, and tissue engineering .

Beta-cyclodextrin is a cyclic oligosaccharide composed of seven glucose units linked by α-1,4 glycosidic bonds. It has a unique toroidal structure with a hydrophilic exterior and a hydrophobic cavity, allowing it to form inclusion complexes with various hydrophobic molecules. This property makes beta-cyclodextrin particularly useful in pharmaceutical formulations, food technology, and environmental applications due to its ability to enhance the solubility and stability of poorly soluble compounds .

The primary mechanism of action of β-CD is through the formation of inclusion complexes. By encapsulating guest molecules, β-CD can alter their physicochemical properties, such as solubility, stability, and bioavailability. For example, β-CD can improve the solubility of poorly water-soluble drugs, making them more readily absorbed by the body []. Additionally, β-CD can protect guest molecules from degradation by enzymes or other environmental factors.

Beta-cyclodextrin acts as a supramolecular catalyst in various organic reactions, including oxidation, reduction, and carbon-carbon bond formations. The hydrophobic cavity can selectively bind substrates, facilitating reactions through non-covalent interactions. For instance, it has been shown to catalyze the oxidation of cinnamaldehyde to benzaldehyde with high yields . The mechanism typically involves the formation of host-guest complexes that stabilize transition states and enhance reaction rates .

Beta-cyclodextrin exhibits several biological activities, including enhancing drug solubility and bioavailability. It can improve mucosal penetration of drugs, making it valuable in pharmaceutical applications. Additionally, its ability to form complexes with cholesterol allows for its use in cholesterol-free products and in research aimed at disrupting lipid rafts in cell membranes . Studies also indicate potential antimicrobial properties, although further research is needed to fully understand its biological implications .

The synthesis of beta-cyclodextrin primarily involves the enzymatic conversion of starch using cyclodextrin glycosyltransferase. The process typically includes:

- Liquefaction: Starch is liquefied using heat or α-amylase.

- Enzymatic Conversion: Cyclodextrin glycosyltransferase is added to convert liquefied starch into a mixture of cyclodextrins.

- Purification: The desired beta-cyclodextrin is isolated from the mixture through precipitation or chromatography methods .

Alternative methods include chemical modifications and the use of organic solvents during synthesis to enhance yield and purity.

Uniqueness of Beta-Cyclodextrin:

- It has an optimal cavity size for complexing a wide range of molecules compared to its counterparts.

- Its balance between hydrophilicity and hydrophobicity makes it versatile for various applications in both aqueous and organic media.

Numerous studies have investigated the interactions between beta-cyclodextrin and various compounds. These interactions are primarily characterized by the formation of inclusion complexes, which can significantly alter the physical and chemical properties of guest molecules. For example, beta-cyclodextrin has been shown to enhance the solubility of certain carotenoids and improve their light stability . Additionally, it interacts with drugs, enhancing their bioavailability through improved solubility .

Native Beta-Cyclodextrin Production from Starch

Native beta-cyclodextrin production represents a fundamental biotechnological process that converts starch substrates into cyclic oligosaccharides through enzymatic cyclization. The production process begins with the utilization of cyclodextrin glycosyltransferase, an enzyme that catalyzes the intramolecular transglycosylation reaction to form beta-cyclodextrin from linear starch molecules [1] [2].

The enzymatic conversion process employs cyclodextrin glycosyltransferase derived from various bacterial sources, with Bacillus species demonstrating particular efficacy in beta-cyclodextrin production. Bacillus circulans has emerged as a predominant organism for cyclodextrin glycosyltransferase production due to its specificity for beta-cyclodextrin formation [3]. The enzyme operates through a multi-step mechanism involving the cleavage of alpha-1,4-glycosidic linkages within glucan molecules, followed by the transfer of the newly produced reducing end to form cyclized products [4].

Starch substrate selection significantly influences beta-cyclodextrin yield and production efficiency. Raw potato starch granules demonstrate superior performance as substrate material, yielding 13.46 grams per liter of cyclodextrins after one hour of incubation at 60 degrees Celsius [5] [6]. Raw sago starch provides comparable results with 12.96 grams per liter production under identical conditions [6]. The preference for raw starch substrates over gelatinized forms reflects the enzyme's capacity to directly degrade native starch granules without requiring thermal pretreatment [5].

Table 1: Cyclodextrin Glycosyltransferase Production Parameters

| Bacterial Strain | Optimal Temperature (°C) | pH Optimum | β-CD Yield (g/L) | Enzyme Activity (U/L) | Substrate Preference |

|---|---|---|---|---|---|

| Bacillus circulans | 55 | 6.0 | 24.48 | NR | Potato starch |

| Bacillus macerans | 60 | 7.0 | NR | NR | Starch |

| Microbacterium terrae KNR 9 | 60 | 6.0 | 28.22 | 4.8 | Potato starch |

| Paenibacillus macerans | 28 | 7.0 | NR | 45.2 | Soluble starch |

| Bacillus sp. C26 | 50 | 8.5 | NR | NR | Starch |

NR = Not Reported

The fermentation process for cyclodextrin glycosyltransferase production requires careful optimization of culture conditions to maximize enzyme yield. The maximum yield of cyclodextrin glycosyltransferase occurs after 36 hours of fermentation under controlled temperature and pH conditions [3]. Enzyme activity reaches optimal levels at specific temperature ranges, with Bacillus circulans demonstrating maximum activity at 55 degrees Celsius and pH 6.0 [3]. The purified enzyme demonstrates stability in the presence of calcium chloride, which serves as a stabilizing additive during the bioconversion process [3].

Table 2: Starch Sources for β-Cyclodextrin Production

| Starch Source | β-CD Production (g/L) | Incubation Time (h) | Temperature (°C) | Enzyme Concentration |

|---|---|---|---|---|

| Potato starch (raw) | 13.46 | 1 | 60 | 4.8 U/L |

| Sago starch (raw) | 12.96 | 1 | 60 | 4.8 U/L |

| Corn starch (raw) | NR | 1 | 60 | 9.6 U/L |

| Soluble starch (gelatinized) | Lower than raw | 2 | 60 | 4.8 U/L |

| Rice flour | NR | 2 | 60 | 4.8 U/L |

| Corn flour | NR | 2 | 60 | 4.8 U/L |

NR = Not Reported

The production optimization involves statistical approaches such as Central Composite Design to determine optimal parameters for maximum beta-cyclodextrin yield. Optimal conditions identified through statistical modeling include cyclodextrin glycosyltransferase concentration of 4.8 units per liter, potato starch concentration of 150 grams per liter, and incubation temperature of 55.6 degrees Celsius [6]. These optimized conditions result in beta-cyclodextrin production of 28.22 grams per liter, representing a 15 percent increase compared to non-optimized conditions [6].

Industrial-scale production requires consideration of enzyme stability and substrate availability. The cyclodextrin glycosyltransferase demonstrates thermostability under moderate temperature conditions, facilitating continuous production processes [7]. Recombinant expression systems utilizing Escherichia coli have been developed to enhance enzyme production scalability, achieving cyclodextrin glycosyltransferase activity of 45.2 units per liter in 500-liter fermentor systems [4].

Derivatization Strategies for Enhanced Functionality

Chemical modification of native beta-cyclodextrin represents a crucial approach for enhancing solubility, reducing toxicity, and improving complexation properties. Derivatization strategies focus on selective or random substitution of hydroxyl groups located at the secondary rim (positions 2 and 3) and primary rim (position 6) of the glucopyranose units [8]. These modifications result in derivatives with superior pharmaceutical properties compared to native beta-cyclodextrin.

Hydroxypropyl-Beta-Cyclodextrin Synthesis

Hydroxypropyl-beta-cyclodextrin synthesis involves the alkylation of native beta-cyclodextrin with propylene oxide under alkaline conditions. The reaction proceeds through nucleophilic attack of cyclodextrin hydroxyl groups on the epoxide ring of propylene oxide, resulting in the formation of hydroxypropyl ether linkages [9]. The degree of substitution can be controlled through reaction conditions including temperature, pH, and molar ratios of reactants.

The synthesis typically employs sodium hydroxide as the base catalyst, creating an alkaline environment that activates the cyclodextrin hydroxyl groups for nucleophilic substitution [10]. The reaction temperature significantly influences both the degree of substitution and the substitution pattern. Higher temperatures favor increased substitution levels, while controlled temperature conditions enable selective modification of specific hydroxyl positions [10].

Table 3: Hydroxypropyl-β-Cyclodextrin Complex Preparation Methods

| Synthesis Method | Temperature (°C) | Time | Solvent System | Molar Ratio (Drug:HPβCD) | Pressure (MPa) |

|---|---|---|---|---|---|

| Co-grinding method | 40 | 30 min grinding + 24 h drying | Water/paste formation | 1:1 | Atmospheric |

| Co-precipitation method | 40 | 30 min + 24 h stirring | Ethanol/water | 1:1 | Atmospheric |

| Ultrasonic method | RT | 5 h | Water/ultrasonic | 1:1 | Atmospheric |

| Supercritical fluid (SCF) | 200 | 8 h | Supercritical CO₂ | 1:1 | 20 |

| Conventional stirring | 45 | 4 h | Aqueous solution | 1:1 | Atmospheric |

RT = Room Temperature

The characterization of hydroxypropyl-beta-cyclodextrin involves multiple analytical techniques to determine the degree of substitution and substitution pattern. Gas chromatography-mass spectrometry provides quantitative analysis of the degree of substitution and identifies the distribution of hydroxypropyl groups across different positions [11]. Fourier-transform infrared spectroscopy reveals characteristic peaks for methyl groups in the hydroxypropyl substituent at 2960 and 1375 wavenumbers, confirming successful derivatization [11].

Nuclear magnetic resonance spectroscopy serves as the primary method for structural confirmation and degree of substitution determination. The proton nuclear magnetic resonance spectrum displays characteristic signals for the hydroxypropyl groups, with methyl protons appearing as doublets and methylene protons showing complex multiplet patterns [12]. The integration ratios between anomeric protons and hydroxypropyl protons enable quantitative determination of the average degree of substitution [12].

Thermal analysis using differential scanning calorimetry and thermogravimetric analysis provides information about the thermal stability and decomposition behavior of hydroxypropyl-beta-cyclodextrin. The thermal decomposition temperature increases linearly with the molecular degree of substitution, typically ranging from 300 to 400 degrees Celsius [11]. This enhanced thermal stability compared to native beta-cyclodextrin reflects the stabilizing effect of hydroxypropyl substitution.

Sulfobutylether-Beta-Cyclodextrin Preparation

Sulfobutylether-beta-cyclodextrin synthesis involves the reaction of native beta-cyclodextrin with 1,4-butane sultone under alkaline conditions. The synthesis produces an anionic cyclodextrin derivative with permanent negative charges that remain ionized across physiological pH ranges [13]. This charged character provides enhanced water solubility and unique complexation properties compared to neutral cyclodextrin derivatives.

The synthetic process begins with the activation of beta-cyclodextrin through treatment with aqueous base, typically sodium hydroxide, to generate alkoxide nucleophiles [13]. The activated cyclodextrin then reacts with 1,4-butane sultone through nucleophilic ring-opening of the sultone to form sulfobutylether linkages [14]. The reaction conditions, including base concentration, temperature, and reaction time, determine the final degree of substitution.

Process optimization involves controlling the pH during sultone addition to maintain optimal reaction conditions while minimizing side reactions. The pH adjustment to 6.0-6.5 using hydrochloric acid facilitates product isolation and removes colored impurities through treatment with activated charcoal [15]. The removal of unreacted 1,4-butane sultone requires careful purification procedures including organic solvent washing and ultrafiltration using molecular weight cutoff membranes [15].

The industrial production process utilizes an all-aqueous synthesis approach that results in ultra-low endotoxin and ultra-low bioburden products [16]. Commercial production involves spray-drying isolation techniques, with batch sizes ranging from 150 kilograms to 7,500 kilograms depending on market demand [16]. The production process includes multiple validation steps to ensure consistent product quality and meet pharmaceutical grade specifications.

Sulfobutylether-beta-cyclodextrin exists as a multicomponent mixture of isomeric derivatives with varying degrees of substitution. The average degree of substitution typically ranges from 6.2 to 6.9 sulfobutyl groups per cyclodextrin molecule [17]. Capillary electrophoresis analysis resolves the mixture into distinct peaks corresponding to different degrees of substitution, enabling quality control assessment of the substitution distribution [17].

The characterization of sulfobutylether-beta-cyclodextrin requires specialized analytical methods due to its complex mixture composition. Nuclear magnetic resonance spectroscopy provides average degree of substitution values but does not reveal the distribution profile [17]. High-performance liquid chromatography with anion exchange separation enables the resolution of individual components based on their charge density and inclusion complexation properties [17].

Halogenated Beta-Cyclodextrin Derivatives

Halogenated beta-cyclodextrin derivatives represent specialized functional intermediates for further chemical modifications. The synthesis of monohalo-beta-cyclodextrin derivatives employs diazotization-nucleophilic substitution reactions starting from corresponding amino-beta-cyclodextrin precursors [18]. This methodology enables the preparation of chloro, bromo, and iodo derivatives with controlled substitution patterns.

The synthetic approach begins with the preparation of monoamino-beta-cyclodextrin derivatives through reduction of azido precursors using triphenylphosphine or catalytic hydrogenation [18]. The amino derivatives undergo diazotization using sodium nitrite and acetic acid at low temperatures, generating reactive diazonium intermediates [18]. The diazonium salts then react with halide nucleophiles to produce the desired halogenated products.

The reaction conditions significantly influence the product distribution and yield. Selectively methylated cyclodextrin amines demonstrate slower reaction rates but provide higher selectivity for monohalogenated products [18]. The reaction temperature, acid concentration, and halide nucleophile strength affect the ratio between halogenated and hydroxylated byproducts [18].

Characterization of halogenated beta-cyclodextrin derivatives relies primarily on nuclear magnetic resonance spectroscopy and mass spectrometry. The chemical shifts of protons adjacent to the halogen substituent provide structural confirmation, while mass spectrometric analysis confirms the molecular weight and isotope pattern characteristic of the specific halogen [18]. The derivatives serve as versatile intermediates for subsequent nucleophilic substitution reactions with various nucleophiles including amines and thiols.

Characterization of Modified Beta-Cyclodextrin Architectures

Comprehensive characterization of modified beta-cyclodextrin derivatives requires multiple analytical techniques to establish structural identity, determine degree of substitution, and assess purity. The characterization strategy encompasses spectroscopic, thermal, and separation-based methods to provide complete molecular and physical property profiles [19].

Table 4: Analytical Techniques for β-Cyclodextrin Derivative Characterization

| Analytical Technique | Primary Application | Key Parameters Measured | Typical Sample Amount |

|---|---|---|---|

| ¹H NMR Spectroscopy | Structure confirmation, degree of substitution | Chemical shifts, integration ratios | 2-10 mg |

| ¹³C NMR Spectroscopy | Carbon framework analysis | Carbon chemical environments | 10-50 mg |

| FTIR Spectroscopy | Functional group identification | Vibrational frequencies (cm⁻¹) | 1-5 mg |

| Mass Spectrometry | Molecular weight determination | Molecular ion peaks (m/z) | 0.1-1 mg |

| X-ray Crystallography | Crystal structure determination | Unit cell parameters, space group | Single crystal |

| Differential Scanning Calorimetry | Thermal transitions | Melting points, glass transitions | 2-10 mg |

| Thermogravimetric Analysis | Thermal stability, water content | Weight loss temperatures | 5-20 mg |

| UV-Vis Spectroscopy | Inclusion complex formation | Absorption maxima, binding constants | 0.1-1 mg |

| Capillary Electrophoresis | Degree of substitution distribution | Migration times, peak resolution | 1-5 mg |

Nuclear magnetic resonance spectroscopy serves as the primary structural characterization method for cyclodextrin derivatives. Proton nuclear magnetic resonance spectroscopy provides detailed information about the substitution pattern through analysis of chemical shift changes and coupling patterns [20]. The anomeric protons appear as characteristic doublets around 4.9 parts per million, serving as internal standards for integration-based degree of substitution calculations [20].

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information through analysis of carbon chemical environments. The substitution of hydroxyl groups results in characteristic changes in carbon chemical shifts, particularly for carbons directly attached to or adjacent to the substitution sites [21]. Two-dimensional nuclear magnetic resonance experiments including correlation spectroscopy and heteronuclear multiple quantum correlation provide definitive structural assignments [21].

Fourier-transform infrared spectroscopy enables rapid identification of functional groups and confirmation of successful derivatization. Native beta-cyclodextrin displays characteristic absorption bands for hydroxyl groups around 3300-3500 wavenumbers and carbon-oxygen stretching vibrations in the 1000-1200 wavenumber region [22]. Derivatization introduces new absorption bands specific to the substituent groups, such as carbon-hydrogen stretching for alkyl substituents or sulfonate stretching for sulfobutylether derivatives [22].

Mass spectrometry provides molecular weight determination and structural confirmation through fragmentation analysis. Electrospray ionization generates molecular ions for cyclodextrin derivatives, while tandem mass spectrometry provides fragmentation patterns characteristic of the substitution pattern [23]. High-resolution accurate mass analysis enables elemental composition determination and differentiation between isomeric structures [23].

X-ray crystallography offers the most definitive structural characterization when suitable crystals can be obtained. Single crystal X-ray diffraction determines the three-dimensional structure including unit cell parameters, space group, and atomic coordinates [24]. The crystal structures reveal detailed information about hydrogen bonding patterns, molecular conformations, and packing arrangements [24]. Powder X-ray diffraction provides fingerprint patterns for phase identification and crystallinity assessment [25].

Thermal analysis techniques provide information about thermal stability, phase transitions, and water content. Differential scanning calorimetry reveals glass transition temperatures, melting points, and decomposition temperatures [26]. The thermal behavior changes upon derivatization, with substituted derivatives typically showing altered decomposition temperatures compared to native beta-cyclodextrin [26]. Thermogravimetric analysis quantifies water content and thermal decomposition profiles, with weight loss patterns providing information about the thermal stability of different substituent groups [27].

Capillary electrophoresis enables the separation and quantification of cyclodextrin derivatives with different degrees of substitution. The technique resolves complex mixtures based on charge-to-size ratios, providing distribution profiles for charged derivatives such as sulfobutylether-beta-cyclodextrin [28]. The method offers advantages over other separation techniques for analyzing highly substituted derivatives where traditional chromatographic methods may be inadequate [28].

Ultraviolet-visible spectroscopy serves as a complementary technique for studying inclusion complex formation and binding interactions. While cyclodextrins themselves show minimal ultraviolet absorption, the formation of inclusion complexes with chromophoric guests results in spectral changes that enable binding constant determination [29]. Phase solubility studies utilizing ultraviolet-visible spectroscopy provide thermodynamic parameters for host-guest interactions [29].

The integration of multiple characterization techniques provides comprehensive molecular and physical property profiles essential for pharmaceutical applications. Quality control protocols for cyclodextrin derivatives require establishment of identity tests, degree of substitution determination, and residual solvent analyses using combinations of these analytical methods [30]. The characterization data supports regulatory submissions and ensures batch-to-batch consistency in commercial production [30].

Purity

Physical Description

Virtually odourless white or almost white crystalline solid

White virtually odorless solid; [JECFA] White powder; [Sigma-Aldrich MSDS]

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 174 of 175 companies (only ~ 0.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

MeSH Pharmacological Classification

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives

Food Additives -> ADJUVANT; -> JECFA Functional Classes

Cosmetics -> Chelating; Absorbent

General Manufacturing Information

Paint and Coating Manufacturing

.beta.-Cyclodextrin: ACTIVE

Dates

2: Kumar D, Krishnan Y, Paranjothy M, Pal S. Analysis of Molecular Interaction of Drugs Within β-Cyclodextrin Cavity by Solution State Nuclear Magnetic Resonance (NMR) Relaxation. J Phys Chem B. 2017 Mar 9. doi: 10.1021/acs.jpcb.6b11704. [Epub ahead of print] PubMed PMID: 28276696.

3: Liossi ΑS, Ntountaniotis D, Kellici TF, Chatziathanasiadou MV, Megariotis G, Mania M, Becker-Baldus J, Kriechbaum M, Krajnc A, Christodoulou E, Glaubitz C, Rappolt M, Amenitsch H, Mali G, Theodorou DN, Valsami G, Pitsikalis M, Iatrou H, Tzakos AG, Mavromoustakos T. Exploring the interactions of irbesartan and irbesartan-2-hydroxypropyl-β-cyclodextrin complex with model membranes. Biochim Biophys Acta. 2017 Mar 5. pii: S0005-2736(17)30077-9. doi: 10.1016/j.bbamem.2017.03.003. [Epub ahead of print] PubMed PMID: 28274845.

4: Choi JM, Park K, Lee B, Jeong D, Dindulkar SD, Choi Y, Cho E, Park S, Yu JH, Jung S. Solubility and bioavailability enhancement of ciprofloxacin by induced oval-shaped mono-6-deoxy-6-aminoethylamino-β-cyclodextrin. Carbohydr Polym. 2017 May 1;163:118-128. doi: 10.1016/j.carbpol.2017.01.073. PubMed PMID: 28267488.

5: Caracciolo F, Carretta P, Filibian M, Melone L. Dynamic Nuclear Polarization of β -Cyclodextrin Macromolecules. J Phys Chem B. 2017 Mar 6. doi: 10.1021/acs.jpcb.7b00836. [Epub ahead of print] PubMed PMID: 28260385.

6: Sherje AP, Kulkarni V, Murahari M, Nayak UY, Bhat P, Suvarna V, Dravyakar B. Inclusion Complexation of Etodolac with Hydroxypropyl-beta-cyclodextrin and Auxiliary Agents: Formulation Characterization and Molecular Modeling Studies. Mol Pharm. 2017 Mar 1. doi: 10.1021/acs.molpharmaceut.6b01115. [Epub ahead of print] PubMed PMID: 28248111.

7: Malik NS, Ahmad M, Minhas MU. Cross-linked β-cyclodextrin and carboxymethyl cellulose hydrogels for controlled drug delivery of acyclovir. PLoS One. 2017 Feb 28;12(2):e0172727. doi: 10.1371/journal.pone.0172727. PubMed PMID: 28245257; PubMed Central PMCID: PMC5330485.

8: Wang X, Lv L, Bu Z, Yan J, Tong S. Separation of epimeric aromatic acid (-)-menthol esters by countercurrent chromatography using hydroxypropyl-β-cyclodextrin as an additive. J Sep Sci. 2017 Feb 28. doi: 10.1002/jssc.201700015. [Epub ahead of print] PubMed PMID: 28244265.

9: Wang J, Qiu F, Wu H, Li X, Zhang T, Niu X, Yang D, Pan J, Xu J. Fabrication of fluorescent carbon dots-linked isophorone diisocyanate and β-cyclodextrin for detection of chromium ions. Spectrochim Acta A Mol Biomol Spectrosc. 2017 Feb 20;179:163-170. doi: 10.1016/j.saa.2017.02.031. [Epub ahead of print] PubMed PMID: 28242445.

10: Gautam S, Karmakar S, Batra R, Sharma P, Pradhan P, Singh J, Kundu B, Chowdhury PK. Polyphenols in combination with β-cyclodextrin can inhibit and disaggregate α-synuclein amyloids under cell mimicking conditions: A promising therapeutic alternative. Biochim Biophys Acta. 2017 Feb 23. pii: S1570-9639(17)30038-9. doi: 10.1016/j.bbapap.2017.02.014. [Epub ahead of print] PubMed PMID: 28238838.

11: Rodrigues LB, Martins AO, Ribeiro-Filho J, Cesário FR, E Castro FF, de Albuquerque TR, Fernandes MN, da Silva BA, Quintans Júnior LJ, Araújo AA, Menezes PD, Nunes PS, Matos IG, Coutinho HD, Goncalves Wanderley A, de Menezes IR. Anti-inflammatory activity of the essential oil obtained from Ocimum basilicum complexed with β-cyclodextrin (β-CD) in mice. Food Chem Toxicol. 2017 Feb 22. pii: S0278-6915(17)30073-X. doi: 10.1016/j.fct.2017.02.027. [Epub ahead of print] PubMed PMID: 28235614.

12: Pan H, Wang HB, Yu YB, Cheng BC, Wang XY, Li Y. Original research paper. A superior preparation method for daidzein-hydroxypropyl-β-cyclodextrin complexes with improved solubility and dissolution: Supercritical fluid process. Acta Pharm. 2017 Mar 1;67(1):85-97. doi: 10.1515/acph-2017-0005. PubMed PMID: 28231046.

13: Andrade TA, Freitas TS, Araújo FO, Menezes PP, Dória GA, Rabelo AS, Quintans-Júnior LJ, Santos MR, Bezerra DP, Serafini MR, Menezes IR, Nunes PS, Araújo AA, Costa MS, Campina FF, Santos AT, Silva AR, Coutinho HD. Physico-chemical characterization and antibacterial activity of inclusion complexes of Hyptis martiusii Benth essential oil in β-cyclodextrin. Biomed Pharmacother. 2017 Feb 19;89:201-207. doi: 10.1016/j.biopha.2017.01.158. [Epub ahead of print] PubMed PMID: 28226293.

14: Sandbaumhüter FA, Theurillat R, Thormann W. Separation of hydroxynorketamine stereoisomers using capillary electrophoresis with sulfated β-cyclodextrin and highly sulfated γ-cyclodextrin. Electrophoresis. 2017 Feb 18. doi: 10.1002/elps.201700016. [Epub ahead of print] PubMed PMID: 28213944.

15: Prado AR, Yokaichiya F, Franco MK, Silva CM, Oliveira-Nascimento L, Franz-Montan M, Volpato MC, Cabeça LF, de Paula E. Complexation of oxethazaine with 2-hydroxypropyl-β-cyclodextrin: increased drug solubility, decreased cytotoxicity and analgesia at inflamed tissues. J Pharm Pharmacol. 2017 Feb 17. doi: 10.1111/jphp.12703. [Epub ahead of print] PubMed PMID: 28211640.

16: Takada H, Yonekawa J, Matsumoto M, Furuya K, Sokabe M. Hyperforin/HP-β-Cyclodextrin Enhances Mechanosensitive Ca(2+) Signaling in HaCaT Keratinocytes and in Atopic Skin Ex Vivo Which Accelerates Wound Healing. Biomed Res Int. 2017;2017:8701801. doi: 10.1155/2017/8701801. PubMed PMID: 28210627; PubMed Central PMCID: PMC5292202.

17: Yu X, Ling X, Zou L, Chen Z. Novel polymeric monolith materials with a β-cyclodextrin -graphene composite for the highly selective extraction of methyl jasmonate. J Sep Sci. 2017 Feb 16. doi: 10.1002/jssc.201601391. [Epub ahead of print] PubMed PMID: 28205316.

18: Yoshimoto H, Takeo T, Irie T, Nakagata N. Fertility of cold-stored mouse sperm is recovered by promoting acrosome reaction and hyperactivation after cholesterol efflux by methyl-beta-cyclodextrin. Biol Reprod. 2017 Feb 1;96(2):446-455. doi: 10.1095/biolreprod.116.142901. PubMed PMID: 28203712.

19: Silva M, Pérez-Quintanilla D, Morante-Zarcero S, Sierra I, Marina ML, Aturki Z, Fanali S. Ordered mesoporous silica functionalized with β-cyclodextrin derivative for stereoisomer separation of flavanones and flavanone glycosides by nano-liquid chromatography and capillary electrochromatography. J Chromatogr A. 2017 Mar 24;1490:166-176. doi: 10.1016/j.chroma.2017.02.012. PubMed PMID: 28202192.

20: Motoyama K, Nishiyama R, Maeda Y, Higashi T, Ishitsuka Y, Kondo Y, Irie T, Era T, Arima H. Synthesis of multi-lactose-appended β-cyclodextrin and its cholesterol-lowering effects in Niemann-Pick type C disease-like HepG2 cells. Beilstein J Org Chem. 2017 Jan 3;13:10-18. doi: 10.3762/bjoc.13.2. PubMed PMID: 28179943; PubMed Central PMCID: PMC5238562.